7-Hydrazinylisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

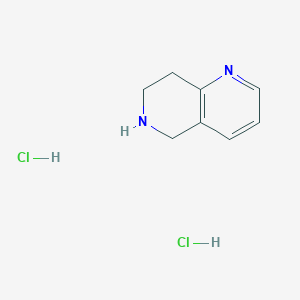

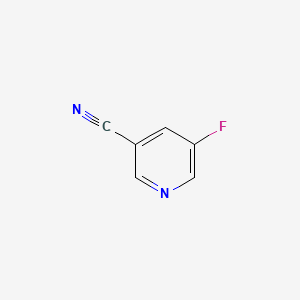

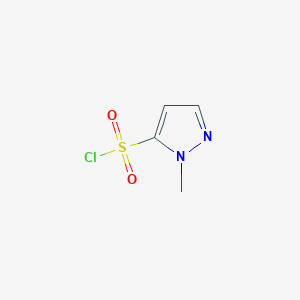

7-Hydrazinylisoquinoline is an organic compound that was first synthesized in 1950 and is currently used in a variety of scientific research applications. It has a unique structure that is composed of a nitrogen atom connected to a benzene ring, with a hydrazine group attached to the nitrogen atom. The structure of 7-hydrazinylisoquinoline makes it an attractive molecule for researchers, as it has a wide range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Photophysical Behavior in Polymer Matrices

7-Hydrazinylisoquinoline has been studied for its photophysical behavior in various polymer matrices, including polymethyl methacrylate , cellulose acetate , polyvinyl alcohol , and sulfonated tetrafluoroethylene-based fluoropolymer-copolymer . These studies are crucial for understanding how this compound behaves under light exposure within different polymer environments, which is essential for developing new materials with desired optical properties.

Preparation of Quinine

This compound is utilized in the synthesis of quinine , an important medication used to treat malaria . The process involves the use of 7-Hydrazinylisoquinoline as a starting material or intermediate, showcasing its role in the pharmaceutical industry for producing vital drugs.

Optical Switching Material

Due to its excited state proton transfer (ESPT) effect , 7-Hydrazinylisoquinoline is considered a potential material for all-optical switching . This application is significant in the field of optical communications, where materials that can rapidly change their optical properties are needed.

Drug Synthesis

The unique properties of ionic liquids, which can be derived from compounds like 7-Hydrazinylisoquinoline, facilitate the synthesis of drugs by improving yield and reducing environmental pollution . This application is particularly important for the sustainable production of pharmaceuticals.

Drug Solubilization and Crystal Engineering

Ionic liquids containing 7-Hydrazinylisoquinoline can enhance drug solubility and stabilize drug crystals . This is vital for the development of drugs with poor solubility, ensuring they can be effectively delivered and absorbed by the body.

Antimicrobial Applications

The antimicrobial properties of bioactive ionic liquids derived from 7-Hydrazinylisoquinoline make them suitable for combating microbial growth . This application is beneficial in both medical and industrial settings to prevent the spread of bacteria and other microorganisms.

Propriétés

IUPAC Name |

isoquinolin-7-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-2-1-7-3-4-11-6-8(7)5-9/h1-6,12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDGJIFJXLVCQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydrazinylisoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)

![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)

![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)